molecular formula C14H9NO2 B1214095 9-Nitrophenanthrene CAS No. 954-46-1

9-Nitrophenanthrene

Cat. No. B1214095
CAS RN: 954-46-1
M. Wt: 223.23 g/mol
InChI Key: QTTCNQHPKFAYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 9-Nitrophenanthrene involves nucleophilic aminations and reactions with nitrogen dioxide among other methods. Barton et al. (1971) described nucleophilic aminations of 9-nitrophenanthrene leading to derivatives such as 9-amino-10-nitrophenanthrene (Barton, Grinham, & Whitaker, 1971). Moreover, studies have highlighted reactions of phenanthrene with nitrogen dioxide to form dimeric and monomeric nitro nitrates alongside 9-nitrophenanthrene (Judd et al., 1990).

Molecular Structure Analysis

Research into the molecular structure of 9-Nitrophenanthrene and related compounds reveals insights into their non-planar nature and the impact of dihedral angles on photochemical reactivity. Sekine et al. (2001) found significant differences in dihedral angles between phenyl rings of biphenyl skeletons in nitrophenanthrene derivatives, affecting their photochemical properties (Sekine et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 9-Nitrophenanthrene includes its participation in various reactions, such as photolysis and reactions with arylboronic acids and isocyanoacetates. Studies show that photolysis of phenanthrene/tetranitromethane complexes yields 9-nitrophenanthrene among other products, illustrating complex reactivity patterns (Butts et al., 1996).

Physical Properties Analysis

Investigations into the physical properties of 9-Nitrophenanthrene focus on its crystal structure, revealing the non-planarity of its molecules. The crystal structures of various nitrophenanthrene derivatives have been analyzed to understand their structural configurations and the influence on their reactivity and stability (Sekine et al., 2001).

Chemical Properties Analysis

The chemical properties of 9-Nitrophenanthrene are characterized by its nitration reactions and its behavior in synthesizing phenanthrene derivatives. Notably, Liu et al. (2018) developed a method for nitration and cyclization of arene-alkynes to efficiently produce 9-nitrophenathrenes, showcasing the compound's versatility in organic synthesis (Liu, Zhang, & Guo, 2018).

Scientific Research Applications

Synthesis Applications

  • Synthesis of Phenanthropyrroles and Phenanthrolinopyrroles : 9-Nitrophenanthrene has been utilized in the synthesis of phenanthropyrroles and phenantholinopyrroles. These compounds are produced by condensing 9-nitrophenanthrene with esters of isocyanoacetic acid, yielding excellent results (Lash, Novak, & Lin, 1994).

Analytical Chemistry

  • Determination of Nitro-PAHs in Soil Samples : An analytical method involving 9-Nitrophenanthrene has been developed for analyzing nitro polycyclic aromatic hydrocarbons in soil samples. This method uses high-performance liquid chromatography with fluorescence detection, indicating its utility in environmental analysis (GARCÍA-ALONSO, Barrado-Olmedo, & Pérez-Pastor, 2012).

Atmospheric Chemistry

  • Formation of Oxidized Products in Atmospheric Reactions : In atmospheric chemistry, 9-Nitrophenanthrene is identified as a product in the reaction of gas-phase phenanthrene with OH radicals. This reaction leads to the formation of several oxidized products, crucial for understanding atmospheric processes and their impact on human health (Lee & Lane, 2010).

Environmental Toxicology

  • Associations with Plasma Glucose and Amino Acids : In environmental toxicology, studies have found significant associations between 9-Nitrophenanthrene and plasma glucose levels in humans, suggesting a potential impact on glucose homeostasis and metabolic disorders (He et al., 2021).

Photochemical Reactions

  • Photochemical Nitration and Adduct Formation : 9-Nitrophenanthrene has been identified as a product in photochemical reactions, specifically in the photolysis of phenanthrene with tetranitromethane. These findings contribute to our understanding of photochemical processes involving nitro-PAH compounds (Butts et al., 1996).

Safety And Hazards

When handling 9-Nitrophenanthrene, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-nitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTCNQHPKFAYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241823
Record name 9-Nitrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Nitrophenanthrene

CAS RN

954-46-1
Record name 9-Nitrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Nitrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Nitrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Nitrophenanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836BX38BU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Nitrophenanthrene
Reactant of Route 2
Reactant of Route 2
9-Nitrophenanthrene
Reactant of Route 3
Reactant of Route 3
9-Nitrophenanthrene
Reactant of Route 4
9-Nitrophenanthrene
Reactant of Route 5
9-Nitrophenanthrene
Reactant of Route 6
9-Nitrophenanthrene

Citations

For This Compound
522
Citations
T Hirayama, T Watanabe, M Akita, S Shimomura… - Mutation Research …, 1988 - Elsevier
In order to elucidate the mechanisms of mutagenic activation of nitroarenes, we studied the relationships between the mutagenic potency and chemical structure of 2-nitro- and 2,7-…
Number of citations: 27 www.sciencedirect.com
H Heaney, AJ Jones, IT Millar - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Reaction of the radical (V) with 9-nitrophenanthrene could yield the dinitrocompound (111): alternatively, this may be formed by hydrogen transfer in the nitrocompound (V) followed by …
Number of citations: 2 pubs.rsc.org
A Alparone, V Librando - Chemosphere, 2013 - Elsevier
This paper expands upon our original work on nitroanthracenes in (Alparone, A., Librando, V., 2012. Spectrochim. Acta A 89, 129–136) on the series of nitrophenanthrene isomers. …
Number of citations: 14 www.sciencedirect.com
B Weinstein, AH Fenselau - The Journal of Organic Chemistry, 1962 - ACS Publications
Figure 1 obtained by heating the Nef ketone 2 in an acidic medium. The assignment of the position of the oleffnic linkage in the conjugated ketone 3 was based on the ultraviolet …
Number of citations: 3 pubs.acs.org
MM Nascimento, ST Martinez, ES Prazeres… - Microchemical …, 2022 - Elsevier
This work demonstrates an effective solid–liquid extraction procedure, in combination with a microscale dispersive solid-phase extraction cleanup, for the determination of 44 polycyclic …
Number of citations: 5 www.sciencedirect.com
MC Judd, MP Hartshorn, RJ Martyn… - Australian Journal of …, 1990 - CSIRO Publishing
… peaks corresponding to phenanthrene (1) and 9-nitrophenanthrene (41, with only a minor … more complex, with major peaks due to 9-nitrophenanthrene (4) and unknown 5, significant …
Number of citations: 13 www.publish.csiro.au
M Tutino, A Di Gilio, A Laricchiuta, G Assennato… - Chemosphere, 2016 - Elsevier
Nowadays, no a standard method for the determination of particulate bound nitro-PAHs (NPAHs) has been developed. Existing methods include complex sampling and extraction …
Number of citations: 33 www.sciencedirect.com
AK Wadday, ST Ghafel - 2022 International Congress on …, 2022 - ieeexplore.ieee.org
In this study, the amount of change in the bond length between atoms, and the energy gap range was calculated for the Anthracene and Phenanthrene mixing with nitro molecules. It …
Number of citations: 0 ieeexplore.ieee.org
JW Barton, AR Grinham, KE Whitaker - Journal of the Chemical …, 1971 - pubs.rsc.org
… Nucleophilic aminations of 9-nitrophenanthrene and of 2-nitrobiphenylene have given 9-amino-1 O-… It was debrominated to 9-nitrophenanthrene by heating with copper in moist NN-…
Number of citations: 9 pubs.rsc.org
N Sera, H Tokiwa, H Utsumi, S Sasaki… - Polycyclic Aromatic …, 2004 - Taylor & Francis
Nitrated derivatives of phenanthrene, azaphenanthrene, and their N-oxides were synthesized, and their chemical properties, LUMO energy, the first and second reduction potentials, …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.